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Benzyl D-Glucuronate

Cat. No.: B8287151
M. Wt: 284.26 g/mol
InChI Key: MYEUFSLWFIOAGY-UHFFFAOYSA-N
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Description

Thematic Overview of Glucuronate Esters in Research Paradigms

Glucuronate esters are a class of compounds derived from glucuronic acid, a key component of many polysaccharides and glycoconjugates found in biological systems. wikipedia.org These esters are involved in various biochemical processes, including the detoxification of xenobiotics and the metabolism of endogenous substances. wikipedia.orgctdbase.org The formation of glucuronides, which are glycosides of glucuronic acid, is a crucial mechanism for increasing the water solubility of compounds, facilitating their elimination from the body. wikipedia.orgctdbase.org

Research involving glucuronate esters spans several paradigms, including:

Glycobiology: Studying the structure, synthesis, biology, and evolution of sugars and their derivatives. medchemexpress.commedchemexpress.eu Glucuronate esters are used as biochemical reagents in this field. medchemexpress.commedchemexpress.eu

Enzymology: Investigating the activity and characterization of enzymes that interact with glucuronate esters, such as glucuronoyl esterases (GEs). mdpi.comnzytech.comnih.gov These enzymes are suggested to cleave ester bonds in plant cell walls. mdpi.comnih.gov

Organic Synthesis: Developing methods for the synthesis of complex carbohydrates and glycoconjugates that incorporate glucuronic acid moieties. biosynth.commdpi.comnih.gov Glucuronate esters serve as key intermediates in these synthetic routes. biosynth.commdpi.comnih.gov

Biocatalysis: Utilizing enzymes, such as lipases, for the synthesis of glucuronic acid esters. researchgate.net This approach offers an alternative to traditional chemical synthesis methods.

Studies have explored the enzymatic synthesis of various D-glucuronic acid esters, highlighting the potential for biocatalytic approaches in generating these compounds. Chromatographic and spectroscopic techniques, including NMR and mass spectrometry, are employed to characterize the synthesized esters and confirm their structures.

Foundational Relevance of Benzyl (B1604629) D-Glucuronate as a Benchmark Chemical Probe and Synthetic Intermediate

Benzyl D-glucuronate, specifically the compound with PubChem CID 14602688, is recognized for its foundational relevance as both a benchmark chemical probe and a versatile synthetic intermediate in glycoscience and biochemical research. nih.govscbt.com

As a chemical probe, this compound (often referred to as BnGlcA in the context of enzyme assays) is utilized in the study and characterization of enzymes that hydrolyze ester bonds involving glucuronic acid. mdpi.comchalmers.seh-its.org Research on glucuronoyl esterases (GEs), for instance, has employed benzyl D-glucuronic acid ester as a commercially available substrate for developing enzyme assays. mdpi.comchalmers.se While its use requires consideration of factors like substrate instability and solubility, it has been instrumental in facilitating the screening and characterization of novel GE activities. mdpi.comnzytech.comchalmers.se Assays utilizing this compound can be performed using techniques such as thin-layer chromatography for qualitative detection, coupled-enzyme spectrophotometric assays for high-throughput screening, and HPLC-based methods for kinetic determinations. mdpi.comchalmers.se

In synthetic chemistry, this compound and its protected derivatives are valuable building blocks for the construction of more complex glycoconjugates, including oligosaccharides and glycosides. biosynth.commdpi.comnih.gov The benzyl group serves as a protecting group for the carboxyl function of glucuronic acid, which can be selectively removed later in the synthesis. mdpi.com For example, protected benzyl glucuronates have been used in the synthesis of glycoside analogues and in the modular assembly of heparan sulfate (B86663) disaccharides. nih.govacs.org The synthesis of methyl and benzyl (ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl)uronate, key glucuronate building blocks, demonstrates the utility of benzyl esters in multi-step synthetic schemes involving regioselective oxidation and esterification. mdpi.com The ability to synthesize these compounds on a multigram scale underscores their importance as accessible intermediates for further chemical modifications and the creation of diverse glycostructures. mdpi.com this compound is particularly useful for the efficient synthesis of 1β-O-acyl glucuronides. scbt.comresearchgate.net

The application of benzyl-protected glucuronates in glycosylation reactions allows for stereochemical control, although achieving desired stereoselectivity can be complex depending on the protecting groups and reaction conditions. nih.gov Research continues to explore optimized strategies for synthesizing glucuronides using activated glucuronate donors, including those with benzyl protection. nih.gov

The following table summarizes some key properties of this compound (CID 14602688):

PropertyValue
Molecular FormulaC₁₃H₁₆O₇
Molecular Weight284.26 g/mol
PubChem CID14602688

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O7 B8287151 Benzyl D-Glucuronate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

benzyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2

InChI Key

MYEUFSLWFIOAGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Benzyl D Glucuronate

Strategic Chemical Synthesis Approaches

The synthesis of Benzyl (B1604629) D-Glucuronate and its derivatives is a cornerstone for the construction of complex glucuronide conjugates. Methodologies have evolved to afford not only the target molecule but also its protected forms, which are crucial for subsequent chemical transformations.

Direct Esterification and Selective Protection Strategies for Benzyl D-Glucuronate

The direct esterification of D-glucuronic acid to yield this compound is a primary synthetic route. This process often involves the reaction of D-glucuronic acid with benzyl bromide in the presence of a suitable base. For instance, alkylation of glucuronic acid with benzyl bromide using a resin-bound fluoride (B91410) has been shown to produce the benzyl ester in satisfactory yields after chromatographic purification.

Protecting group strategies are paramount in the synthesis of complex carbohydrates to ensure regioselectivity and stereoselectivity in subsequent reactions. Benzyl ethers are frequently employed as "permanent" protecting groups for the hydroxyl functions of the glucuronic acid moiety due to their stability under both acidic and basic conditions. These groups can be removed under mild catalytic hydrogenation conditions at the final stages of a synthesis. The strategic application of protecting groups allows for the selective modification of different positions on the glucuronic acid ring. For example, the use of bulky protecting groups like di-tert-butylsilylidene can mask the C-4 and C-6 hydroxyl groups, allowing for selective reactions at other positions.

A multi-step synthesis starting from a protected thioglycoside has been reported for methyl and benzyl glucuronates. This approach involves a regioselective ring opening of a benzylidene acetal, followed by oxidation of the C6-hydroxyl group and subsequent esterification to form the benzyl uronate. The use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in conjunction with (diacetoxyiodo)benzene (B116549) (BAIB) is a common and scalable method for the selective oxidation of the primary alcohol at C-6 to a carboxylic acid under mild conditions.

Starting MaterialReagents and ConditionsProductYieldReference
D-Glucuronic acidPhCH₂Br, Resin-bound fluorideThis compoundSatisfactory
Protected thioglycoside1. BH₃·THF, TMSOTf; 2. TEMPO, BAIB; 3. BnBrBenzyl (ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl)uronate58% (for esterification step)

Glycosylation Reactions Utilizing this compound Derivatives as Glycosyl Donors

This compound derivatives are valuable glycosyl donors in the synthesis of various glucuronide conjugates. The electron-withdrawing nature of the carboxylate group at C-5 can destabilize the transition state of glycosylation, making these reactions challenging. However, with appropriate activation and protecting group strategies, these donors can be effectively used to form glycosidic bonds.

Various catalytic systems have been developed to activate this compound donors for glycosylation. Boron trifluoride etherate (BF₃·Et₂O) is a commonly used Lewis acid promoter for glycosylations involving glucuronate imidate donors. For example, the gram-scale synthesis of a glucuronide metabolite was achieved in 75% yield using a glucuronate imidate donor and BF₃·Et₂O. Similarly, the reaction of isoflavone (B191592) esters with an O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate donor promoted by BF₃·Et₂O resulted in high yields of the desired β-glucuronides.

The combination of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) is another powerful promoter system, particularly for the activation of thioglycoside donors. Glycosylation using a 1-phenylthio-2,3,4-tri-O-benzyl-β-D-glucuronide methyl ester as the donor with NIS/TfOH activation has been reported, although it can lead to a mixture of α- and β-anomers.

Glycosyl DonorAcceptorPromoter SystemProductYield/SelectivityReference
Imidate donor 28Compound 34BF₃·Et₂OGlucuronide conjugate 3575%
O-acetyl glucuronyl trifluoroacetimidate 404-O-hexanoyl-daidzein (41a)BF₃·Et₂Oβ-glucuronide 42a81% (β-anomer only)
1-phenylthio-2,3,4-tri-O-benzyl-β-D-glucuronide methyl ester (4)AlcoholNIS/TfOHα/β-glucuronide mixture7:3 (α:β)

Achieving high stereochemical control to selectively form either the α- or β-glycosidic linkage is a critical aspect of glucuronidation. The nature of the protecting group at the C-2 position of the glucuronyl donor plays a significant role in determining the anomeric selectivity. The use of a participating group, such as an acyl group (e.g., acetyl or benzoyl) at the C-2 position, generally leads to the formation of the 1,2-trans-glycoside (the β-anomer for glucuronic acid) through neighboring group participation. This anchimeric assistance helps to shield one face of the molecule, directing the incoming nucleophile to the opposite face.

Conversely, the use of non-participating groups, such as benzyl ethers, at the C-2 position often results in a mixture of α- and β-anomers, as the stereochemical outcome is influenced by other factors like the solvent, temperature, and the nature of the promoter and acceptor. However, specific conditions have been developed to favor the β-anomer even with benzyl-protected donors. For instance, BF₃-etherate promoted glycosylations with benzyl (2,3,4-tri-O-benzyl-α-D-glucopyranosyl)uronate trichloroacetimidate (B1259523) in the presence of nitrile solvents at low temperatures have been shown to give good yields of disaccharides with high β-selectivity.

Multi-Step Synthesis of Complex Glucuronide Conjugates Incorporating this compound Moieties

The synthesis of complex glucuronide conjugates often requires a multi-step approach where this compound is incorporated as a key building block. These syntheses involve a carefully planned sequence of protection, glycosylation, and deprotection steps. An example is the synthesis of the O-aryl glucuronide of tizoxanide, which was achieved in four steps starting from benzyl salicylate (B1505791) and a glucuronyl bromide donor via a Koenigs-Knorr reaction.

Another example is the synthesis of benzyl 1-O-acyl-2,3,4-tri-O-benzyl-D-glucopyranuronates, which serve as intermediates for the preparation of 1-O-acyl-D-glucopyranuronic acids. These intermediates are synthesized through various routes and are subsequently debenzylated catalytically to yield the final products. This approach has been used to obtain both anomers of several 1-O-acyl glucuronic acids.

Scalable Synthetic Procedures for this compound and Its Protected Forms

The development of scalable synthetic procedures for this compound and its protected forms is crucial for their application in pharmaceutical research and development. While many laboratory-scale syntheses have been reported, large-scale production presents challenges in terms of cost, safety, and purification.

Efforts have been made to develop versatile methods for the fast and reproducible preparation of large amounts of key intermediates like protected D-glucuronals, which are precursors for glucuronyl donors. These methods include novel one-pot protocols and optimized procedures for introducing protecting groups. The use of TEMPO/BAIB for oxidation is noted for its scalability and mild conditions. Furthermore, the synthesis of methyl and benzyl glucuronates from a protected thioglycoside has been achieved on a multigram scale.

Enzymatic Synthesis of Glucuronide Conjugates and Analogues

The enzymatic synthesis of glucuronide conjugates offers a highly selective and efficient alternative to traditional chemical methods. This section explores the use of engineered enzymes and the optimization of reaction conditions for the formation of glucuronides, including this compound.

Glucuronylsynthase-Mediated Biocatalysis for Glucuronide Formation

An engineered glycosynthase derived from E. coli β-glucuronidase, termed glucuronylsynthase, has proven to be a powerful biocatalyst for the synthesis of β-glucuronides. This enzyme facilitates the efficient, stereoselective, and scalable single-step synthesis of these conjugates under mild conditions. The process involves the transfer of a glucuronic acid moiety to a range of alcohol acceptors, including primary, secondary, and aryl alcohols, with moderate to excellent yields. While the synthesis of a broad range of glucuronides is detailed, this methodology is directly applicable to the synthesis of this compound by utilizing benzyl alcohol as the acceptor substrate.

Optimization of Biocatalytic Parameters: pH, Temperature, and Cosolvent Effects

The efficiency of glucuronylsynthase-mediated reactions is significantly influenced by various experimental parameters. Kinetic studies on the E. coli glucuronylsynthase have provided valuable insights into optimizing conditions for glucuronide synthesis.

pH: The pH of the reaction medium is a critical factor. For instance, the formation of benzyl ester bonds between glucuronic acid and lignin (B12514952) precursors during dehydrogenation polymer synthesis is favored under acidic conditions, with the most favorable condition being at pH 4.

Temperature: The operational temperature can impact both enzyme activity and stability. Detailed studies on the E. coli glucuronylsynthase have explored the influence of temperature to identify the optimal range for maximizing product yield while maintaining enzyme integrity.

The following table summarizes the key parameters and their effects on the enzymatic synthesis of glucuronides.

ParameterOptimal Condition/EffectRationale
pH Acidic (e.g., pH 4)Favors the reaction of quinone methide intermediates with the carboxyl group of glucuronic acid.
Temperature Optimized for specific enzymeBalances enzyme activity and stability to maximize yield.
Cosolvents/Detergents Dependent on substrateImproves solubility of hydrophobic acceptor substrates, enhancing reaction efficiency.

Substrate Scope and Inhibition Kinetics in Enzymatic Glucuronidation

The substrate scope of glucuronylsynthases determines the range of glucuronide conjugates that can be synthesized. The engineered E. coli glucuronylsynthase exhibits broad substrate specificity, accepting a variety of primary, secondary, and aryl alcohols. This versatility allows for the synthesis of a diverse library of glucuronides. For instance, studies on benzyl alcohol dehydrogenase from Pseudomonas putida mt-2 have shown that the enzyme's activity is largely independent of the electronic nature of substituents at the meta and para positions of the benzyl alcohol, though substitutions at the ortho position can reduce the reaction velocity.

Enzyme kinetics studies have revealed that both substrate and product inhibition can occur in glucuronylsynthase reactions. This phenomenon, where high concentrations of either the substrate or the product lead to a decrease in the reaction rate, is a common feature in enzyme-catalyzed reactions. However, these inhibitory effects can be mitigated through the careful selection of acceptor and donor substrate concentrations. By maintaining optimal substrate-to-enzyme ratios, the impact of inhibition can be minimized, leading to improved yields of the desired glucuronide product.

Derivatization Strategies for Functionalization and Structural Elucidation

Derivatization of this compound is a key strategy for both introducing new functionalities and facilitating its structural elucidation. These chemical modifications can alter the molecule's properties for specific applications or enhance its detectability in analytical techniques.

The synthesis of protected and derivatized forms of benzyl glucuronate, such as Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate, provides a clear example of derivatization for the purpose of structural characterization. The introduction of benzyl and benzoyl protecting groups facilitates synthesis and purification, and the final products are extensively characterized using a suite of analytical techniques.

Structural Elucidation Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR techniques (such as COSY) are powerful tools for determining the precise structure of derivatized this compound. Chemical shifts, coupling constants, and correlation signals provide detailed information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the derivatized compounds with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, confirming the presence of esters, hydroxyl groups, and other characteristic moieties.

Functionalization Strategies:

Derivatization can also be employed to introduce specific functional groups for further chemical modifications or to attach the glucuronide to other molecules. For example, the hydroxyl groups of the glucuronic acid moiety can be targeted for esterification or etherification to introduce new properties. Benzoylation, a common derivatization technique, can be used to modify these hydroxyl groups, which can enhance the molecule's stability or alter its solubility.

The following table outlines the analytical techniques used for the structural elucidation of a derivatized benzyl glucuronate compound.

Analytical TechniqueInformation Obtained
¹H NMR Provides information on the proton environment, including chemical shifts and coupling constants, to determine the connectivity of atoms.
¹³C NMR Identifies the different carbon environments within the molecule.
2D NMR (COSY) Shows correlations between coupled protons, aiding in the assignment of the proton spectrum.
High-Resolution Mass Spectrometry (HRMS) Confirms the exact mass and elemental composition of the molecule.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as C=O (ester) and O-H (hydroxyl).

Enzymatic Catalysis and Substrate Interaction Dynamics of Benzyl D Glucuronate

Hydrolysis by Glucuronoyl Esterases (GEs)

Glucuronoyl esterases (GEs), classified under Carbohydrate Esterase family 15 (CE15), are enzymes that catalyze the hydrolysis of ester bonds between lignin (B12514952) and glucuronic acid moieties in glucuronoxylan, a major component of plant cell walls. Benzyl (B1604629) D-Glucuronate is utilized as a model substrate to investigate the function of these enzymes.

Kinetic Characterization of GE Activity with Benzyl D-Glucuronate

The kinetic parameters of glucuronoyl esterases with this compound have been a subject of study to understand their catalytic efficiency. However, obtaining precise kinetic parameters for GEs with this compound has been challenging due to the substrate's properties. Many GEs exhibit a high Michaelis constant (Km) for this compound, indicating a relatively low binding affinity. For instance, the GE from the fungal species Pestalotiopsis sp. AN-7 (PesGE) showed an excessively high Km value (greater than 16 mM) for this compound, which prevented the determination of productive kinetic parameters.

In contrast, when a more natural substrate mimic, 1,23-α-D-(6-benzyl-4-O-methyl-glucuronyl)-1,4-β-D-xylotriose (Bn-MeGlcA3Xyl3), which includes a xylan (B1165943) backbone, was used, the same enzyme (PesGE) displayed significantly more favorable kinetics. This suggests that the extended xylan structure is a crucial determinant for substrate recognition and binding by the enzyme.

Below is a table summarizing the kinetic parameters of PesGE with both this compound and the more complex substrate mimic.

SubstrateKm (mM)Vmax (μmol min⁻¹ mg⁻¹)kcat (s⁻¹)
This compound>16Not DeterminedNot Determined
Bn-MeGlcA3Xyl30.4355.535.8
Data sourced from Koh et al. (2024)

These findings highlight that while this compound is a useful tool for assaying GE activity, its simple structure may not fully represent the enzyme-substrate interactions that occur with natural, more complex substrates.

Influence of Substrate Stability and Solubility on GE Assay Performance

The practical application of this compound in GE assays is met with challenges related to its chemical stability and solubility. The ester bond in this compound is susceptible to spontaneous hydrolysis, particularly at neutral to alkaline pH, which can lead to high background noise in enzyme assays. This inherent instability necessitates careful experimental design, such as performing assays at a lower pH (e.g., pH 4) where the rate of spontaneous hydrolysis is reduced.

Furthermore, this compound has limited solubility in aqueous solutions, which can complicate the preparation of stock solutions and the execution of kinetic studies that require a range of substrate concentrations. Researchers often need to use co-solvents like dimethyl sulfoxide (B87167) (DMSO) to achieve higher substrate concentrations, which in turn can affect enzyme activity. These factors must be carefully considered and controlled to ensure the accuracy and reliability of GE assay results.

Mechanistic Insights into Ester Bond Cleavage by GEs

Glucuronoyl esterases are serine hydrolases that belong to the α/β-hydrolase superfamily. Their catalytic mechanism for cleaving the ester bond in substrates like this compound involves a conserved catalytic triad (B1167595), typically composed of serine, histidine, and aspartic or glutamic acid residues.

The catalytic cycle proceeds through a two-step process:

Acylation: The serine residue in the active site, activated by the histidine and acidic residue, performs a nucleophilic attack on the carbonyl carbon of the ester bond in this compound. This results in the formation of a covalent acyl-enzyme intermediate, releasing the benzyl alcohol moiety.

Deacylation: A water molecule, activated by the histidine residue, then attacks the acyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the D-glucuronic acid product and regenerating the free enzyme for another catalytic cycle.

Structural studies of GEs with glucuronate have provided insights into the binding of the carbohydrate moiety in the active site, supporting the proposed catalytic mechanism.

Relevance to Lignin-Carbohydrate Complex Deconstruction Research

Lignin-carbohydrate complexes (LCCs) are a major contributor to the recalcitrance of plant biomass to enzymatic degradation. These complexes are formed by covalent linkages, primarily ester bonds, between lignin and hemicelluloses like xylan. The ester bond in this compound serves as a simplified model for the α-ester linkages between the Cα of lignin phenylpropane units and the glucuronic acid side chains of xylan.

By using this compound as a substrate, researchers can screen for and characterize novel GEs that have the potential to break down these LCCs. The enzymatic cleavage of these ester bonds by GEs is a critical step in the deconstruction of lignocellulosic biomass, as it can improve the accessibility of cellulases and xylanases to the polysaccharide components. This, in turn, can enhance the efficiency of converting biomass into biofuels and other valuable bioproducts. Studies have shown that the application of GEs can significantly improve the hydrolysis of cellulose (B213188) in untreated lignocellulosic materials.

Interaction with β-Glucuronidase Enzymes

β-Glucuronidases (EC 3.2.1.31) are glycoside hydrolase enzymes that are known to cleave β-D-glucuronic acid from the non-reducing end of glycosaminoglycans. Their primary recognized function is the hydrolysis of glycosidic bonds. However, research has also demonstrated their capability to hydrolyze ester linkages in certain synthetic glucuronic esters.

Enzyme Kinetic Analysis with β-Glucuronidases

Early research has shown that β-glucuronidase preparations from bovine liver and Escherichia coli are capable of hydrolyzing synthetic β-D-glucuronic esters. This indicates that the enzyme's activity is not strictly limited to glycosidic bonds.

A study investigating the kinetics of this hydrolysis revealed that for a series of synthetic glucuronic esters, linear double-reciprocal plots of activity versus concentration were obtained, suggesting Michaelis-Menten kinetics. The kinetic data, including K_m and V_max values, were determined for various glucuronic esters, demonstrating that the enzyme can process these ester substrates.

The study concluded that neither the type of linkage (ester vs. ether/glycosidic) nor the structure of the aglycone alone could fully account for the observed kinetic parameters. It was also noted that the α-anomers of glucuronic esters were resistant to hydrolysis by β-glucuronidase, highlighting the enzyme's stereospecificity for the β-configuration.

While specific kinetic data for this compound with β-glucuronidase is not extensively detailed in the available literature, the established activity on other glucuronic esters provides a strong indication that it can serve as a substrate, with the benzyl group acting as the aglycone. The precise kinetic parameters would likely be influenced by the hydrophobicity and steric properties of the benzyl group.

Comparative Substrate Specificity Studies of this compound and Analogues

Glucuronoyl esterases (GEs), belonging to the carbohydrate esterase family 15 (CE15), exhibit distinct substrate preferences, which have been elucidated through comparative studies using this compound and its structural analogues. Research indicates a general preference for glucuronic acid esters with bulkier aromatic or aliphatic side groups. This preference is a key factor in understanding the enzyme's interaction with natural lignin-carbohydrate complexes (LCCs), where the glucuronic acid moiety of xylan is esterified to lignin alcohols.

Kinetic studies with bacterial GEs also corroborate this trend. The Michaelis-Menten constant (KM), which indicates the substrate concentration at which the reaction rate is half of the maximum, is significantly lower for BnGlcA compared to its analogues, signifying a higher binding affinity. For one bacterial GE, the KM value for BnGlcA was 3.5 mM, whereas the affinity for allylGlcA was drastically lower, with a KM of 50 mM. The reaction with MeGlcA was unsaturable up to 50 mM, preventing the determination of a KM value and indicating very poor affinity. These findings underscore the importance of the alcohol moiety's structure in substrate recognition by glucuronoyl esterases.

EnzymeSubstrateRelative Activity (%)KM (mM)Reference
WcGE1 (fungal)This compound100-
WcGE1 (fungal)Allyl D-Glucuronate84-
Other fungal GEs (AaGE1, PcGE1, StGE2)This compound100-
Other fungal GEs (AaGE1, PcGE1, StGE2)Allyl D-Glucuronate<36-
Bacterial GEThis compound-3.5
Bacterial GEAllyl D-Glucuronate-50
Bacterial GEMethyl D-Glucuronate-Not determinable

Structural Elucidation of Enzyme-Benzyl D-Glucuronate Binding Modes

The structural basis for the interaction between glucuronoyl esterases and this compound has been investigated through X-ray crystallography and molecular modeling. These enzymes belong to the α/β hydrolase superfamily and feature a canonical Ser-His-Asp/Glu catalytic triad within their active site. The binding of the substrate is primarily governed by interactions with the glucuronic acid moiety, although the benzyl group also plays a crucial role.

Attempts to capture the Michaelis-Menten complex of a GE with this compound have been challenging due to the rapid rate of enzymatic cleavage. However, structural studies with a catalytically inactive mutant (S267A) of the bacterial GE OtCE15A allowed for the trapping of an uncleaved this compound molecule on the surface of the enzyme. This structure revealed the substrate bound along the edge of the active site cleft, approximately 10 Å from the catalytic center. A key interaction observed was a hydrogen bond between the C3 hydroxyl group of the glucuronate moiety and the carboxylate of an aspartate residue (Asp-207).

Further insights have been gained from structures of GEs in complex with the product of hydrolysis, glucuronic acid, or with larger, more complex substrates like glucuronoxylooligosaccharides. These studies show that the uronic acid portion of the substrate is anchored in the active site through an extensive network of hydrogen bonds. The catalytic machinery, including the serine nucleophile, the histidine that acts as a general base, and the acidic residue (aspartate or glutamate) that stabilizes the histidine, is positioned to facilitate the hydrolysis of the ester bond. A conserved arginine residue is also proposed to be important for stabilizing the transition state intermediate during catalysis. While direct structural evidence of the benzyl group's interactions within the active site during catalysis is limited, its contribution to binding affinity suggests that it fits into a hydrophobic pocket or groove, contributing favorable van der Waals interactions.

Transesterification Reactions Catalyzed by Glucuronoyl Esterases

Glucuronoyl esterases (GEs) are capable of catalyzing not only hydrolysis but also transesterification reactions. Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. In the context of GEs, this involves the transfer of the glucuronoyl group from a donor ester substrate to an acceptor alcohol molecule, rather than to water.

This catalytic promiscuity has been demonstrated using the fungal GE from Cerrena unicolor (CuGE). In these studies, the enzyme was supplied with a donor substrate, such as the methyl ester of glucuronate or 4-O-methyl-glucuronate, and an acceptor alcohol, like benzyl alcohol or 3-phenyl-1-propanol (B195566). The ability of the enzyme to form new ester products (benzyl glucuronate or 3-phenyl-1-propyl glucuronate) confirms its transesterification activity.

These transesterification experiments serve as a valuable tool for probing the enzyme's substrate specificity, particularly its preference for the alcohol part of the ester bond. This is relevant to the enzyme's natural function, as the specific location of ester linkages on the lignin polymer (e.g., at the α-benzyl or γ-benzyl position) is a subject of ongoing research. By competing different acceptor alcohols, it is possible to determine the relative preference of the enzyme. Research has shown that the substrate preferences of CuGE are primarily influenced by the presence of 4-O-methylation on the glucuronoyl donor and secondarily by the type of alcohol acceptor. Specifically, CuGE was found to preferentially form the γ-ester when provided with the methyl ester of 4-O-methyl-glucuronate and 3-phenyl-1-propanol as the acceptor. This suggests that GEs can be selective in their interactions with different lignin substructures.

Advanced Analytical Techniques for Characterization and Quantification of Benzyl D Glucuronate and Its Metabolites

Chromatographic Separations

Chromatographic techniques are fundamental for separating Benzyl (B1604629) D-Glucuronate from complex mixtures, allowing for its identification and quantification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of Benzyl D-Glucuronate. It is particularly valuable for monitoring the progress of synthesis reactions and assessing the purity of the final compound. In a typical application, a sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel, and developed in a suitable mobile phase.

For this compound, specific Rf (retardation factor) values can be determined, which are characteristic of the compound in a given solvent system. For instance, in one study, this compound exhibited an Rf of 0.85, while its potential hydrolysis product, D-glucuronic acid, had an Rf of 0.1. This significant difference in Rf values allows for clear differentiation between the starting material, product, and potential byproducts during reaction monitoring. Visualization of the separated spots on the TLC plate is often achieved using UV light or by staining with specific chemical reagents that react with the carbohydrate moiety.

Table 1: Example TLC Data for this compound Analysis

Compound Stationary Phase Mobile Phase Rf Value Visualization Method
This compound Silica Gel Ethyl acetate/Ethanol/Ammonia 0.85 UV light (254 nm), Anisaldehyde-sulfuric acid reagent
D-Glucuronic Acid Silica Gel Ethyl acetate/Ethanol/Ammonia 0.1 Anisaldehyde-sulfuric acid reagent

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the precise quantification of this compound and for conducting kinetic studies of reactions involving this compound. Reversed-phase HPLC, often utilizing a C18 column, is a common mode of separation for this compound and its metabolites.

In a typical HPLC analysis, a liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. Detection is commonly achieved using a UV detector, with the wavelength set to an appropriate value for the benzyl chromophore, such as 210 nm or 254 nm.

HPLC can be used to determine the concentration of this compound in a sample by comparing its peak area to a calibration curve generated from standards of known concentration. This quantitative capability is essential for kinetic studies, where the change in concentration of reactants and products over time is monitored to determine reaction rates.

Table 2: Illustrative HPLC Parameters for this compound Analysis

Parameter Value
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient or isocratic mixture
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm

| Retention Time | Dependent on specific conditions |

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using this technique. Derivatization is a chemical modification process that converts non-volatile compounds into volatile ones suitable for GC analysis. For this compound, this could involve reactions such as acetylation to convert the polar hydroxyl groups into less polar and more volatile acetyl groups.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a heated column. Separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary liquid or solid phase within the column. GC coupled with a mass spectrometer (GC-MS) can provide both quantitative information and structural information based on the fragmentation pattern of the derivatized molecule. This approach can be particularly useful for identifying and quantifying metabolites of this compound in complex biological matrices after appropriate sample preparation and derivatization.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Proton NMR (¹H NMR) is particularly informative, providing details about the chemical environment of each proton in the molecule. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the benzyl group and the glucuronic acid moiety.

The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum (around 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) would appear as a singlet or a multiplet, and the protons of the glucuronic acid ring would exhibit complex splitting patterns in the carbohydrate region of the spectrum. The chemical shifts and coupling constants of these protons provide detailed information about the connectivity and stereochemistry of the molecule, confirming the structure of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) ~7.3-7.4 Multiplet
Benzylic (CH₂) ~4.5-5.0 Singlet/Multiplet

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (molecular formula C₁₃H₁₆O₇, molecular weight 284.26 g/mol ), the mass spectrum would be expected to show a molecular ion or a pseudomolecular ion corresponding to this mass.

Tandem Mass Spectrometry (MS/MS) provides further structural details by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pathway for glucuronide conjugates involves the neutral loss of the glucuronic acid moiety (176.0321 Da). In the case of this compound, MS/MS analysis would likely show a prominent fragment ion corresponding to the benzyl group or related fragments. The fragmentation pattern of the glucuronic acid portion itself can also provide confirmatory evidence, with characteristic fragment ions at m/z 175 and 113. This detailed fragmentation information is invaluable for the structural elucidation of this compound and its metabolites in various samples.

Table 4: Expected Mass Spectrometry Data for this compound

Analysis Expected m/z Values Interpretation
MS [M+H]⁺: 285.097 Protonated molecule
[M+Na]⁺: 307.079 Sodium adduct
[M-H]⁻: 283.082 Deprotonated molecule
MS/MS (Positive Ion Mode) 109.055 [Benzyl alcohol + H]⁺ (after neutral loss of glucuronic acid)
MS/MS (Negative Ion Mode) 175.024 [Glucuronic acid - H - H₂O]⁻

Hyphenated Techniques (LC-MS, LC-MS/MS, HPLC-NMR) for Complex Mixture Analysis

The analysis of this compound and its metabolites within complex biological matrices necessitates the use of sophisticated analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. These integrated approaches provide both separation of the analyte from a complex mixture and its subsequent identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalytical chemistry and is extensively used for the analysis of glucuronide conjugates. In LC-MS, high-performance liquid chromatography (HPLC) separates the components of a mixture, which are then introduced into a mass spectrometer for detection. The mass spectrometer provides information on the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of the analytes.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed. In this technique, a precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at low concentrations. For instance, in the analysis of a glucuronide metabolite, a specific mass transition can be monitored. An example of this is the analysis of ON 013100-glucuronide, where the mass transition from m/z 571.6 (precursor ion) to m/z 395.5 (product ion) was monitored.

Table 1: Exemplary Mass Transitions for Glucuronide Metabolite Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)TechniqueReference
ON 013100-glucuronide571.6395.5LC-MS/MS
7-methylguanine166149LC-MS/MS
glucuronic acid181113LC-MS/MS

High-performance liquid chromatography-nuclear magnetic resonance spectroscopy (HPLC-NMR) is another powerful hyphenated technique that combines the separation capabilities of HPLC with the structure-elucidating power of NMR spectroscopy. This technique is particularly valuable for the unambiguous identification of unknown metabolites. After separation by HPLC, the analyte flows through a specialized NMR flow cell where its ¹H NMR or other relevant NMR spectra are acquired. While continuous-flow NMR is possible, the stopped-flow mode is often used for novel compounds to allow for longer acquisition times and more detailed structural analysis.

Electron Activated Dissociation (EAD) in Glucuronide Conjugate Characterization

The precise structural characterization of glucuronide conjugates, including the determination of the exact site of glucuronidation, can be challenging with conventional fragmentation techniques like collision-induced dissociation (CID). CID often results in the cleavage of the labile glycosidic bond, leading to the loss of the glucuronic acid moiety and providing limited information about the aglycone and the conjugation site.

Electron Activated Dissociation (EAD) is an alternative fragmentation technique that provides more detailed structural information for glucuronide conjugates. EAD involves the interaction of ions with low-energy electrons, leading to fragmentation pathways that are different from those of CID. This technique can generate unique fragment ions that are crucial for pinpointing the site of glucuronidation.

The advantages of EAD over CID for glucuronide characterization are significant. EAD can produce fragments where the glucuronide moiety remains attached to a portion of the aglycone, thereby localizing the site of conjugation. For example, in the analysis of midazolam glucuronide metabolites, EAD generated diagnostic fragment ions that confirmed N-glucuronide conjugation on the imidazole (B134444) ring, a level of detail not achievable with CID alone. Similarly, for diclofenac (B195802) glucuronide, EAD was able to correctly identify the aryl glucuronidation site, whereas CID data was less conclusive.

Table 2: Comparison of CID and EAD for Glucuronide Metabolite Characterization
MetaboliteChallenge with CIDAdvantage of EADReference
Midazolam glucuronidesGenerated two possible sites of conjugation.Provided site-specific characterization, narrowing it down to a single metabolite candidate.
Vepdegestrant O-glucuronidesFailed to identify modification sites.Generated unique product ions that allowed for accurate determination of metabolism sites.
Diclofenac glucuronideSoftware initially predicted N-glucuronidation based on fragmentation.Pinpointed the correct aryl glucuronidation site.

EAD is not limited to a specific type of glucuronide and has been successfully applied to the characterization of various glucuronide conjugates, including O-glucuronides and N-glucuronides. The rich fragmentation spectra obtained with EAD enable a more confident and comprehensive structural elucidation of these important metabolites.

Research Applications and Functional Probes Derived from Benzyl D Glucuronate

Utility as a Model Substrate in Enzyme Assay Development and Validation

Benzyl (B1604629) D-Glucuronate (BnGlcA) is utilized as a commercially available model substrate in the development and validation of enzyme assays, particularly for glucuronoyl esterases (GEs) and esterases. mdpi.comnih.govnih.govchalmers.sefedemaderas.org.conih.gov The use of BnGlcA helps address the challenge of limited availability of easily obtainable substrates for GE research. mdpi.comnih.govnih.govchalmers.seresearchgate.netresearchgate.net While useful, considerations regarding substrate instability, limited solubility, and low apparent affinities should be taken into account when using BnGlcA for assaying GE activity. mdpi.comnih.govnih.govchalmers.seresearchgate.netresearchgate.net

Design of High-Throughput Screening Platforms for Glucuronidase and Esterase Activities

Benzyl D-Glucuronate is employed in the design of high-throughput screening (HTS) platforms for identifying novel glucuronoyl esterases and other esterases. mdpi.comnih.govnih.govchalmers.seresearchgate.netresearchgate.netasm.org Assays utilizing BnGlcA are suitable for microplate setups and for screening large genomic libraries. asm.org For instance, a coupled-enzyme spectrophotometric assay using BnGlcA can be used for high-throughput screening or general activity determinations of GEs. mdpi.comnih.govnih.govchalmers.seresearchgate.netresearchgate.net This method allows for the detection of glucuronic acid released by GE activity by coupling it with an NAD⁺-dependent oxidation catalyzed by uronate dehydrogenase, which is monitored by measuring NADH absorbance at 340 nm. researchgate.net

Methodological Standardization for Biochemical Assays

The use of this compound contributes to the methodological standardization of biochemical assays for enzymes like glucuronoyl esterases. mdpi.comnih.govfedemaderas.org.co Different assay methods based on BnGlcA, including thin-layer chromatography (TLC) for qualitative activity assessment, spectrophotometric assays for screening, and HPLC-based methods for precise kinetic determinations, have been developed and evaluated. mdpi.comnih.govnih.govchalmers.seresearchgate.netresearchgate.net These methods facilitate routine biochemical characterizations and allow for activity comparisons between different enzymes using the same substrate. mdpi.comnih.govnih.govchalmers.se

Role as a Key Building Block in Complex Glycoside Synthesis

This compound and its derivatives serve as key building blocks in the chemical synthesis of complex glycosides, including oligosaccharide structures and polysaccharide mimics. digitellinc.commpg.deresearchgate.netrsc.orgacs.orgmdpi.comnih.govnih.govnih.gov The benzyl ester protecting group at the C6 carboxylic acid position is often used because it can be cleaved during final hydrogenolysis, which is particularly useful when avoiding strong basic conditions that could cleave fragile glycosidic bonds. mpg.de

Construction of Oligosaccharide Structures and Polysaccharide Mimics (e.g., Cryptococcus neoformans GXM, Heparan Sulfate)

This compound-based building blocks are employed in the synthesis of complex polysaccharides and their mimics, such as those related to the capsule of Cryptococcus neoformans and Heparan Sulfate (B86663). digitellinc.comresearchgate.netrsc.orgacs.orgnih.govnih.govpnas.orgasm.orgfrontiersin.orgscielo.brwikipedia.orgrsc.orgresearchgate.net

Cryptococcus neoformans GXM: The capsular polysaccharide of C. neoformans, glucuronoxylomannan (GXM), is a complex heteropolymer containing glucuronic acid. pnas.orgasm.orgfrontiersin.orgrsc.org Synthetic strategies for constructing GXM oligosaccharide fragments, which are important for understanding the pathogen's virulence and developing potential vaccines, utilize glucuronic acid-containing building blocks. pnas.orgrsc.org These syntheses often involve the assembly of repeating motifs that include glucuronic acid residues. pnas.orgasm.orgrsc.org

Heparan Sulfate: Heparan Sulfate (HS) is a glycosaminoglycan composed of repeating disaccharide units of uronic acid (either glucuronic acid or iduronic acid) and glucosamine. rsc.orgnih.govnih.govscielo.brwikipedia.orgresearchgate.netmdpi.comsigmaaldrich.com Benzyl-protected D-glucuronate derivatives are used as acceptors or donors in the challenging synthesis of defined Heparan Sulfate oligosaccharides and mimics. digitellinc.comresearchgate.netrsc.orgacs.orgnih.govnih.gov For instance, automated glycan assembly methods have utilized orthogonally protected D-GlcN-α-D-GlcA disaccharide donors, which would involve a glucuronate component, for the solid-phase synthesis of HS tetrasaccharides. rsc.org The O-2 position of the glucuronic acid unit is often masked with a protecting group like a benzoyl ester to direct the formation of the desired β-1,4 linkage during glycosylation reactions. rsc.org

Precursor for Research on Enzyme-Activated Prodrug Systems (Conceptual Design)

Uronic acid derivatives, including those based on glucuronic acid, have been suggested as components in the conceptual design of prodrugs. nih.gov While direct research specifically detailing this compound's use as a precursor in enzyme-activated prodrug systems was not extensively found, the broader application of glucuronic acid derivatives in this area suggests a potential conceptual role. The ester linkage in this compound is susceptible to hydrolysis by esterases and glucuronoyl esterases, enzymes that could potentially be leveraged in an enzyme-activated prodrug strategy.

Engineering of Self-Immolative Linkers for Controlled Release in Research Models

The design of enzyme-activated prodrugs often involves self-immolative linkers that connect the drug to a triggering group (like a glucuronide susceptible to enzymatic cleavage). While specific examples using this compound in this context were not found in the search results, the principle of using enzyme-labile glucuronide linkages for controlled release in research models is established for glucuronic acid conjugates. Cleavage of the ester or glycosidic bond by a target enzyme would release the self-immolative linker, which then undergoes spontaneous breakdown to release the active drug. This concept, applied to glucuronic acid derivatives, suggests a potential avenue for research where this compound, with its inherent ester linkage, could serve as a model or a component in the design of such systems for in vitro or in situ research applications requiring enzyme-triggered release.

In Vitro Enzymatic Activation and Release Kinetics

This compound is frequently used as a model substrate to assay the activity of glucuronoyl esterases (GEs), particularly those belonging to carbohydrate esterase family 15 (CE15). nih.govchalmers.se These enzymes are known to cleave ester bonds, including those found between lignin (B12514952) and glucuronoxylan in plant cell walls. nih.gov

Studies investigating CE15 enzymes from organisms like Bacteroidota have utilized this compound (BnzGlcA) at concentrations such as 1 mM to determine the pH optimum for enzyme activity. nih.gov The release of glucuronic acid upon enzymatic cleavage of this compound can be monitored continuously, for instance, using specific assay kits. nih.gov

Kinetic measurements using this compound, alongside other model substrates like allyl glucuronate and methyl glucuronate, are performed under defined conditions, such as at 37°C, to understand the enzyme's catalytic efficiency and substrate specificity. nih.gov The substrates are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), ensuring the solvent concentration does not interfere with enzyme activity. nih.gov

This compound serves as a convenient, commercially available substrate for designing and evaluating various GE assays with different detection methods. chalmers.se These assays are crucial for identifying, characterizing, and producing enzymes with potential industrial applications, such as improving the degradation of lignocellulosic biomass. chalmers.sechalmers.se

Exploration of Enzymatic Mechanisms and Glucuronide Biosynthesis Pathways

This compound plays a role in exploring the mechanisms of enzymes that process glucuronide conjugates and in understanding glucuronide biosynthesis pathways. Glucuronide conjugates are important metabolites for many compounds, including carboxylic acid-containing drugs. researchgate.net

Enzymatic synthesis of glucuronides is an area where this compound or its derivatives can be relevant. researchgate.net While the primary focus might be on the synthesis of acyl glucuronides of drug molecules, the enzymatic steps involved in forming the glucuronide linkage can be studied using model compounds. researchgate.net

Research into glucuronoyl esterases (CE15 enzymes) utilizes this compound to understand how these enzymes cleave ester bonds involving glucuronic acid. nih.govchalmers.se This is particularly relevant in the context of deconstructing lignocellulose, where ester linkages between lignin and glucuronoxylan are targeted by these enzymes. nih.govchalmers.se By studying the activity of GEs on substrates like this compound, researchers gain insights into the catalytic mechanisms and substrate preferences of these enzymes, contributing to the broader understanding of enzymatic deconstruction of plant biomass. chalmers.se

Application in Structural Biology Studies of Glycosidases and Esterases

This compound and similar glucuronate esters are valuable tools in structural biology studies aimed at understanding the three-dimensional structure and function of glycosidases and esterases that interact with glucuronic acid moieties.

Studies on glucuronoyl esterases (CE15) have utilized this compound as a substrate to characterize enzyme activity, which complements structural investigations. europa.eu For example, the crystal structure of Sporotrichum thermophile Family 15 Glucuronoyl Esterase 2 (StGE2) has been characterized, and its activity against various substrates, including glucuronic acid-based esters like this compound, has been assessed. europa.eu

While StGE2 showed strong activity against 4-O-methyl-D-glucopyranuronate, indicating the importance of the methoxy (B1213986) group at the 4-position for substrate recognition, studies using in silico mutational techniques have explored potential mutations to increase its activity on esters of D-glucuronic acid, such as this compound. europa.eu This highlights how activity data obtained using this compound can inform and guide structural studies and enzyme engineering efforts.

By providing a defined substrate for activity assays, this compound assists researchers in correlating enzyme structure with function, understanding substrate binding modes, and elucidating the catalytic mechanisms of esterases and glycosidases that act on glucuronide-containing substrates.

Emerging Avenues and Future Research Trajectories for Benzyl D Glucuronate Studies

Innovations in Green Chemistry Approaches for Benzyl (B1604629) D-Glucuronate Synthesis

The synthesis of carbohydrate derivatives, including glucuronates, often involves multi-step procedures that can utilize hazardous reagents and generate significant waste. Future research is focused on developing greener, more sustainable methods for synthesizing Benzyl D-Glucuronate. This includes exploring alternative reaction conditions, catalysts, and solvents that minimize environmental impact.

One area of innovation lies in the application of biocatalysis for the synthesis of carbohydrate structures. While direct enzymatic synthesis of this compound may be complex, enzymes are being explored for the selective modification of glucuronic acid precursors or related benzyl glycosides, which could be integrated into a greener synthetic route. For instance, chemo-enzymatic approaches are being developed for the synthesis of rare sugars, utilizing engineered enzymes for regioselective oxidation steps on substrates like 1-O-benzyl-D-glucoside, which could potentially be adapted or provide inspiration for this compound synthesis rsc.org. Such methods aim to avoid laborious protection-deprotection strategies and reduce purification steps, contributing to more eco-friendly processes rsc.org.

Furthermore, research into the synthesis of glucuronates and related structures is investigating methods that reduce the use of heavy metals and minimize the generation of by-products liverpool.ac.uk. For example, studies on the synthesis of glucuronides have explored different amine reagents and reaction conditions to improve efficiency and reduce the need for extensive purification researchgate.net. These advancements in general glucuronate synthesis can inform the development of greener routes specifically for this compound.

Rational Design and Engineering of Biocatalysts for Glucuronide Transformations

Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant potential for the synthesis and modification of glucuronides, including those involving the benzyl ester. Rational design and engineering of biocatalysts are key future research directions to enhance the efficiency, selectivity, and substrate scope of these enzymatic reactions.

Enzymes such as UDP-glucuronosyltransferases (UGTs) are crucial in the formation of glucuronides in biological systems swissbiotech.org. While this compound itself is an ester and not typically formed by UGTs (which create ether or ester linkages between UDP-glucuronic acid and an acceptor molecule), enzymes capable of modifying or hydrolyzing benzyl glucuronate structures are of interest. Glucuronoyl esterases (GEs), for example, catalyze the cleavage of ester linkages involving glucuronic acid moieties in plant biomass nih.govnih.gov. Understanding the interaction of GEs with substrates like this compound can inform the engineering of these enzymes for specific synthetic or degradative purposes researchgate.net.

Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are being applied to improve enzyme activity, stability, and substrate specificity rsc.org. By understanding the structure-function relationships of enzymes that interact with glucuronate structures, researchers can rationally design biocatalysts with tailored properties for transformations involving this compound or its precursors. This includes engineering enzymes to work efficiently under mild reaction conditions, further aligning with green chemistry principles.

Elucidation of Novel Enzyme-Substrate Interactions and Reaction Mechanisms

A deeper understanding of the molecular interactions between enzymes and glucuronate substrates, including this compound, is fundamental for advancing biocatalysis and glycoscience. Future research aims to elucidate novel enzyme-substrate interactions and reaction mechanisms through detailed structural and biochemical studies.

Studies on glucuronoyl esterases (GEs) have provided insights into how these enzymes bind and cleave ester bonds involving glucuronic acid. Structural analyses, including X-ray crystallography, have revealed key residues in the active site that interact with both the carbohydrate and the aglycone (e.g., benzyl or lignin-derived) portions of the substrate nih.govnih.gov. For instance, specific aromatic residues have been implicated in binding to aromatic and carbohydrate structures of uronic acid ester substrates nih.gov.

Investigating the interaction of enzymes like GEs with model substrates such as this compound can help delineate the binding modes and catalytic mechanisms. Although obtaining conclusive binding data for simple molecules like this compound with some GEs can be challenging, structural studies with glucuronate and related compounds provide valuable information nih.govnih.gov. The presence of both glucuronate anomers in enzyme complexes has also been observed, highlighting the complexity of these interactions nih.gov.

Further research utilizing techniques such as isothermal titration calorimetry, surface plasmon resonance, and advanced spectroscopic methods, coupled with kinetic analyses and mutagenesis, will be crucial for a comprehensive understanding of the enzyme-substrate interactions and the precise catalytic steps involved in the transformation of benzyl glucuronate and similar molecules.

Expanding the Scope of Glycoscience Applications Beyond Current Paradigms

Research into this compound and its transformations has the potential to expand the applications of glycoscience into new areas. Beyond its use as a building block in the synthesis of glycosaminoglycan fragments or drug metabolites, future work may explore novel applications.

The ability to synthesize and enzymatically modify this compound with high specificity opens possibilities for creating libraries of diverse glucuronide structures. These libraries could be screened for novel biological activities or used as tools to probe biological processes involving glucuronidation.

Furthermore, the principles learned from studying the enzymatic hydrolysis or formation of benzyl glucuronate ester linkages could be applied to the development of new biocatalysts for the breakdown or synthesis of other complex carbohydrates found in biomass or biological systems. This has implications for the development of sustainable biofuels, biomaterials, and even in the pharmaceutical industry for targeted drug delivery systems that utilize enzymatic cleavage of glucuronide prodrugs (though specific drug applications are outside the scope here).

Q & A

Q. What synthetic protocols are recommended for preparing Benzyl D-Glucuronate derivatives, and how can purity be validated?

this compound derivatives are typically synthesized via transesterification or benzylation of D-glucuronate esters. For example, methyl-2,3-di-O-benzoyl derivatives can be prepared using SnCl₄ and TMSN₃ in anhydrous dichloromethane, yielding intermediates for further functionalization . Purification involves column chromatography (e.g., silica gel) followed by recrystallization. Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of benzoyl groups via 1^1H and 13^13C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS-FAB) : Verify molecular ion peaks (e.g., [M+Na]⁺ for methyl-2,3-di-O-benzoyl derivatives at m/z 528.1421) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like hexane:ethyl acetate (3:1) .

Q. How is this compound used as a substrate in enzymatic assays for carbohydrate esterases?

this compound serves as a model substrate for characterizing glucuronoyl esterases (CE15 family). Key methodological steps include:

  • Enzyme Activity Assays : Incubate the enzyme with this compound (e.g., 50 µg enzyme in 100 µL buffer at 25°C for 90 minutes) and quantify released benzyl alcohol via HPLC or TLC .
  • Substrate Specificity Testing : Compare activity against analogs like allyl D-glucuronate or methyl D-glucuronate to assess steric and electronic preferences .
  • Kinetic Analysis : Measure KmK_m and kcatk_{cat} using Michaelis-Menten plots under saturating substrate conditions .

Advanced Research Questions

Q. How do metabolic pathways involving this compound intersect with D-glucuronate degradation in microbial systems?

D-Glucuronate degradation proceeds via the KEGG Module M00061 , converting D-glucuronate to pyruvate and D-glyceraldehyde 3-phosphate through enzymes like uronate isomerase and altronate dehydratase . To study this compound’s role:

  • Isotope Labeling : Use 13^{13}C-labeled this compound to track carbon flux into pyruvate via LC-MS .
  • Gene Knockout Models : Delete genes encoding uronate isomerase (uxaC) or altronate oxidoreductase (uxaB) in microbial hosts to identify pathway bottlenecks .
  • Metabolomic Profiling : Compare wild-type and mutant strains to detect accumulation of intermediates like D-fructuronate or D-altronate .

Q. What catalytic mechanisms explain the isomerization of D-glucuronate derivatives by uronate isomerase?

Uronate isomerase facilitates proton transfer via a cis-enediol intermediate. Key mechanistic insights include:

  • Isotope Effect Studies : Deuterium labeling at C-2 of D-glucuronate reveals a primary kinetic isotope effect (kH/kD=2.1k_H/k_D = 2.1), indicating proton abstraction as the rate-limiting step .
  • Active-Site Residues : Arg-357 and Asp-355 stabilize the transition state via hydrogen bonding, while Tyr-50 interacts with the carbonyl group at C-1 .
  • Mutagenesis Experiments : R414M and D412N mutants reduce catalytic efficiency by 90%, confirming their roles in acid-base catalysis .

Q. How can structural discrepancies in D-glucuronate binding to calcium ions be resolved for polysaccharide studies?

X-ray diffraction of α-D-glucuronate·CaBr·3H₂O reveals calcium coordination via the C-6 carboxylate and C-2/C-3 hydroxyls . For this compound analogs:

  • Crystallography : Co-crystallize derivatives with calcium salts and resolve structures at ≤1.8 Å resolution .
  • Molecular Dynamics (MD) : Simulate binding affinities using force fields like CHARMM to assess steric effects of benzyl groups .

Q. How do contradictions in D-glucuronate detection during ascorbate biosynthesis arise, and how can they be mitigated?

In Saccharomyces cerevisiae engineered for D-glucaric acid production, undetected D-glucuronate may stem from:

  • Enzyme Inhibition : Feedback inhibition of myo-inositol oxygenase (MIOX) by downstream metabolites .
  • Alternative Pathways : Channeling of D-glucuronate into UDP-glucuronate for glycosaminoglycan synthesis .
  • Analytical Limitations : Optimize LC-MS protocols with hydrophilic interaction chromatography (HILIC) to separate D-glucuronate from myo-inositol .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting activity data for CE15 esterases on this compound?

Discrepancies in enzymatic hydrolysis rates may arise from:

  • Substrate Purity : Validate this compound purity via 1^1H NMR (absence of benzyl alcohol peaks at δ 4.6 ppm) .
  • Enzyme Source : Compare bacterial (e.g., Paracoccus spp.) and fungal CE15 esterases, which exhibit divergent substrate preferences due to active-site topology .
  • Assay Conditions : Standardize pH (8.0–8.5) and temperature (25–30°C) to match physiological environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.